Dodecanediol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

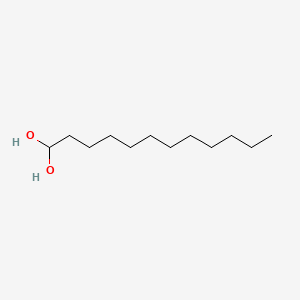

Structure

3D Structure

Propiedades

Número CAS |

39529-98-1 |

|---|---|

Fórmula molecular |

C12H26O2 |

Peso molecular |

202.33 g/mol |

Nombre IUPAC |

dodecane-1,1-diol |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12-14H,2-11H2,1H3 |

Clave InChI |

GTZOYNFRVVHLDZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(O)O |

SMILES canónico |

CCCCCCCCCCCC(O)O |

Otros números CAS |

39529-98-1 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1,12-Dodecanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (B52552), a long-chain aliphatic diol, is a versatile chemical compound with a growing range of applications across various industries, including pharmaceuticals, polymers, and cosmetics. Its unique molecular structure, featuring a flexible twelve-carbon backbone capped by hydroxyl groups at both ends, imparts a desirable combination of hydrophobicity and reactivity. This guide provides a comprehensive overview of the chemical and physical properties of 1,12-dodecanediol, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.

Chemical and Physical Properties

1,12-Dodecanediol is a white, crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O₂ | [2] |

| Molecular Weight | 202.33 g/mol | [2] |

| CAS Number | 5675-51-4 | [2] |

| Appearance | White crystalline solid/powder | [1][2] |

| Melting Point | 79-84 °C | [2] |

| Boiling Point | 188-190 °C at 12 mmHg | [2] |

| Density | 1.032 g/cm³ | [2] |

| Solubility | Insoluble in water and petroleum ether. Soluble in alcohol and warm ether. | [3][4] |

| Flash Point | 176 °C (348.8 °F) - closed cup | [5] |

| Autoignition Temperature | 300 °C |

Synthesis of 1,12-Dodecanediol

1,12-Dodecanediol can be synthesized through both chemical and biotechnological routes.

Chemical Synthesis: Reduction of Lauryl Lactone

A common chemical synthesis route involves the Baeyer-Villiger oxidation of cyclododecanone (B146445) to produce lauryl lactone, which is subsequently reduced to 1,12-dodecanediol.[6]

Experimental Protocol:

Step 1: Oxidation of Cyclododecanone to Lauryl Lactone [6]

-

Materials: Cyclododecanone, peracetic acid, and a suitable solvent (e.g., ethyl acetate).

-

Procedure:

-

Dissolve cyclododecanone in the solvent within a reaction vessel.

-

Slowly add peracetic acid to the solution while maintaining a controlled temperature.

-

Monitor the reaction progress using techniques like gas chromatography (GC) until the desired conversion of cyclododecanone is achieved.

-

Upon completion, the crude lauryl lactone can be isolated. By-products may include 12-hydroxydodecanoic acid and dodecanedioic acid.

-

Step 2: Reduction of Lauryl Lactone to 1,12-Dodecanediol [6]

-

Materials: Crude lauryl lactone, a reducing agent (e.g., hydrogen gas with a suitable catalyst like copper chromite), and a solvent (e.g., dioxane).

-

Procedure:

-

Charge a high-pressure reactor with the crude lauryl lactone, catalyst, and solvent.

-

Pressurize the reactor with hydrogen gas.

-

Heat the mixture to the target temperature and maintain pressure.

-

Monitor the reaction until the consumption of hydrogen ceases.

-

Cool the reactor, vent the excess hydrogen, and filter out the catalyst.

-

The resulting solution contains 1,12-dodecanediol, which can be purified by distillation or recrystallization.

-

Caption: Chemical synthesis of 1,12-dodecanediol from cyclododecanone.

Biotechnological Production using Escherichia coli

A more sustainable approach involves the whole-cell biotransformation of dodecane (B42187) to 1,12-dodecanediol using genetically engineered Escherichia coli.[2][3][7] This process utilizes a monooxygenase enzyme system.

Experimental Protocol: [2]

-

Microorganism: Recombinant E. coli expressing an alkane monooxygenase system (e.g., CYP153A from Marinobacter aquaeolei) and an alkane facilitator (AlkL) to improve substrate uptake.

-

Culture Medium: A suitable fermentation medium containing sources of carbon (e.g., glycerol), nitrogen, and other essential nutrients.

-

Procedure:

-

Pre-culture: Grow the recombinant E. coli strain in a small volume of culture medium overnight.

-

Fermentation: Inoculate a larger volume of fermentation medium in a bioreactor with the pre-culture.

-

Induction: When the cell density reaches a certain level, induce the expression of the monooxygenase and facilitator proteins with an appropriate inducer.

-

Biotransformation: After induction, feed a mixture of dodecane and 1-dodecanol (B7769020) to the culture. The cells will convert dodecane to 1-dodecanol and then to 1,12-dodecanediol.

-

Product Extraction: After the desired reaction time, extract the 1,12-dodecanediol from the culture broth using an organic solvent.

-

Purification: Purify the extracted 1,12-dodecanediol using techniques like column chromatography.

-

Caption: Biotransformation pathway for 1,12-dodecanediol production in E. coli.

Characterization of 1,12-Dodecanediol

Standard analytical techniques are used to confirm the identity and purity of 1,12-dodecanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1,12-dodecanediol typically shows a triplet corresponding to the protons of the two -CH₂OH groups, a multiplet for the adjacent -CH₂- groups, and a broad singlet for the bulk methylene (B1212753) protons in the middle of the chain.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the hydroxyl-bearing methylene groups and the other methylene groups in the aliphatic chain.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 1,12-dodecanediol is characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Strong absorptions in the 2850-2950 cm⁻¹ region correspond to the C-H stretching of the methylene groups.

Applications of 1,12-Dodecanediol

The bifunctional nature of 1,12-dodecanediol makes it a valuable building block in various applications.

Polymer Synthesis

1,12-Dodecanediol serves as a monomer in the synthesis of polyesters and polyurethanes.[2][9] The long, flexible dodecamethylene chain imparts desirable properties such as increased flexibility, hydrophobicity, and improved thermal stability to the resulting polymers.

Experimental Protocol: Synthesis of Poly(1,12-dodecylene adipate)

-

Materials: 1,12-Dodecanediol, adipic acid, and a catalyst (e.g., titanium(IV) isopropoxide).

-

Procedure:

-

Combine equimolar amounts of 1,12-dodecanediol and adipic acid in a reaction vessel equipped with a mechanical stirrer and a distillation setup.

-

Add the catalyst.

-

Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, with the removal of water as a byproduct.

-

After the initial stage, apply a vacuum to facilitate the removal of the final traces of water and drive the polymerization to a high molecular weight.

-

The resulting polyester (B1180765) can be purified by precipitation in a non-solvent.

-

Caption: General workflow for the synthesis and characterization of polyesters.

Pharmaceuticals and Drug Development

In the pharmaceutical industry, 1,12-dodecanediol is explored as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as an excipient in drug formulations.[2][10] Its long hydrophobic chain can be functionalized to create molecules with specific biological activities. As an excipient, it can aid in the solubilization and improve the bioavailability of poorly soluble drugs.

Cosmetics and Personal Care

1,12-Dodecanediol is used in cosmetic formulations as an emollient, stabilizer, and viscosity-modifying agent.[2] It helps to improve the texture and feel of creams and lotions.

Other Industrial Applications

Other applications of 1,12-dodecanediol include its use in the production of:

-

Surfactants: The diol structure can be modified to create non-ionic surfactants.[2]

-

Lubricants: Its long aliphatic chain contributes to good lubricating properties.[2]

-

Fragrances: It can be used as a precursor in the synthesis of fragrance molecules.[3][4]

Safety and Handling

1,12-Dodecanediol is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.[8][11][12] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

1,12-Dodecanediol is a valuable and versatile chemical with a broad spectrum of applications. Its well-defined chemical and physical properties, coupled with the availability of both chemical and sustainable biotechnological synthesis routes, make it an attractive building block for researchers and industry professionals. The detailed experimental approaches provided in this guide offer a starting point for the synthesis, characterization, and application of this important diol in various fields of research and development.

References

- 1. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nam.confex.com [nam.confex.com]

- 5. spectrabase.com [spectrabase.com]

- 6. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]

- 7. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,12-Dodecanediol (5675-51-4) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis of 1,12-dodecanedioic acid by combining chemocatalysis and biocatalysis: A marriage of convenience or necessity - American Chemical Society [acs.digitellinc.com]

- 12. benchchem.com [benchchem.com]

Synthesis of 1,12-Dodecanediol: An In-depth Technical Guide for Research Applications

Introduction

1,12-Dodecanediol (B52552) is a linear aliphatic diol with a twelve-carbon chain, finding extensive application as a versatile building block in the synthesis of polymers, such as polyesters and polyurethanes, as well as in the production of fragrances, lubricants, and surfactants.[1][2][3] Its long carbon chain imparts flexibility and hydrophobicity to polymers, making it a valuable monomer in materials science.[2] For researchers, scientists, and drug development professionals, access to high-purity 1,12-dodecanediol is crucial for the reproducible synthesis of novel materials and complex molecules. This technical guide provides a comprehensive overview of the principal synthetic routes to 1,12-dodecanediol, offering detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to aid in laboratory-scale preparation.

Chemical Synthesis of 1,12-Dodecanediol

The chemical synthesis of 1,12-dodecanediol is primarily achieved through two major routes: the reduction of dodecanedioic acid or its corresponding diester, and the Baeyer-Villiger oxidation of cyclododecanone (B146445) followed by the reduction of the resulting lactone.

Method 1: Reduction of Dodecanedioic Acid or its Esters

A common and straightforward laboratory and industrial method for preparing 1,12-dodecanediol is the reduction of dodecanedioic acid or its dialkyl esters, such as dimethyl dodecanedioate.[4] Strong reducing agents are required for this transformation.

This protocol describes the reduction of dodecanedioic acid to 1,12-dodecanediol using the powerful reducing agent, lithium aluminum hydride.[5][6]

Materials:

-

Dodecanedioic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

10% Sulfuric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

A dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (X g, Y mol) in anhydrous THF (Z mL) under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of dodecanedioic acid (A g, B mol) in anhydrous THF (C mL) is added dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for 12-18 hours to ensure complete reduction.

-

The reaction is cooled in an ice bath, and the excess LiAlH4 is cautiously quenched by the slow, sequential addition of water (X mL), followed by 15% aqueous sodium hydroxide (B78521) (X mL), and finally water again (3X mL).

-

The resulting granular precipitate is removed by filtration and washed with THF.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,12-dodecanediol.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., toluene (B28343) or ethanol/water) or by vacuum distillation.

Table 1: Quantitative Data for Chemical Synthesis of 1,12-Dodecanediol

| Parameter | Reduction of Dodecanedioic Acid/Ester | Baeyer-Villiger Oxidation & Reduction |

| Starting Material | Dodecanedioic acid or Dimethyl dodecanedioate | Cyclododecanone |

| Key Reagents | LiAlH4, NaBH4/I2, Catalytic Hydrogenation | m-CPBA, H2O2, Permaleic acid; then LiAlH4 |

| Typical Yield | 70-95% | 75-90% (over two steps) |

| Purity (after purification) | >98% | >98% |

| Key Advantages | Direct route from a common precursor. | Utilizes a readily available cyclic ketone. |

| Key Disadvantages | Use of pyrophoric and hazardous reagents (LiAlH4). | Two-step process, potential for side reactions. |

Method 2: Baeyer-Villiger Oxidation of Cyclododecanone and Subsequent Reduction

This two-step synthesis involves the oxidation of a cyclic ketone to a lactone, which is then reduced to the diol.

This protocol details the oxidation of cyclododecanone to 12-dodecanolide using meta-chloroperoxybenzoic acid (m-CPBA).[2]

Materials:

-

Cyclododecanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of cyclododecanone (X g, Y mol) in DCM (Z mL) at 0 °C, m-CPBA (A g, B mol, ~1.2 equivalents) is added portion-wise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is cooled to 0 °C and the precipitated meta-chlorobenzoic acid is removed by filtration.

-

The filtrate is washed successively with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 12-dodecanolide.

The crude 12-dodecanolide is then reduced to 1,12-dodecanediol using a strong reducing agent like LiAlH4.

Materials:

-

12-Dodecanolide

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or THF

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 12-dodecanolide (X g, Y mol) in anhydrous diethyl ether (Z mL) is added dropwise to a stirred suspension of LiAlH4 (A g, B mol) in anhydrous diethyl ether (C mL) at 0 °C under an inert atmosphere.

-

The reaction mixture is then stirred at room temperature for 4-6 hours.

-

The reaction is carefully quenched by the slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to give the crude 1,12-dodecanediol, which can be purified by recrystallization or vacuum distillation.

Chemical Synthesis Pathways

Caption: Chemical synthesis routes to 1,12-dodecanediol.

Biocatalytic Synthesis of 1,12-Dodecanediol

Biocatalytic methods offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis, often proceeding under milder reaction conditions.[7] Whole-cell biotransformation using genetically engineered microorganisms has emerged as a promising approach for the production of 1,12-dodecanediol.

Method 3: Whole-Cell Biotransformation using Recombinant E. coli

This method utilizes a recombinant Escherichia coli strain engineered to express an alkane monooxygenase system for the terminal hydroxylation of dodecane (B42187) and 1-dodecanol (B7769020).[7]

This protocol is based on the work of Hsieh et al. (2018) and describes the production of 1,12-dodecanediol in a 5-liter bioreactor.[7]

Materials and Equipment:

-

Recombinant E. coli JM109 strain harboring the necessary plasmids for the CYP153A monooxygenase system and an alkane transporter (AlkL).

-

Luria-Bertani (LB) medium.

-

5-liter bioreactor.

-

Glycerol (B35011) and yeast extract feed solutions.

-

Dodecane and 1-dodecanol.

-

Appropriate antibiotics.

Procedure:

-

Inoculum Preparation: A single colony of the recombinant E. coli strain is used to inoculate a starter culture in LB medium with appropriate antibiotics, grown overnight at 37°C with shaking. This is then used to inoculate a larger volume of LB medium for the bioreactor.

-

Fed-Batch Fermentation: The 5-liter bioreactor containing the initial batch medium is inoculated with the seed culture. The fermentation is carried out at a controlled temperature (e.g., 37°C for growth, then reduced to 25°C for biotransformation) and pH. Dissolved oxygen is maintained by controlling the agitation and aeration rates.

-

Induction and Substrate Addition: When the optical density at 600 nm (OD600) reaches a desired level (e.g., 0.6), the expression of the monooxygenase and transporter genes is induced. A mixture of dodecane and 1-dodecanol is added to the culture to serve as the substrate for biotransformation.[7]

-

Fed-Batch Operation: After induction, a continuous feed of glycerol and yeast extract is supplied to the bioreactor to maintain cell growth and metabolic activity.[7]

-

Biotransformation: The biotransformation is allowed to proceed for an extended period (e.g., up to 72 hours), with samples taken periodically to monitor cell growth and product formation.[7]

-

Product Extraction and Analysis: After the biotransformation, the culture broth is harvested. The 1,12-dodecanediol is extracted from the broth using an organic solvent (e.g., ethyl acetate). The organic phase is then concentrated, and the product is quantified by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[1][8]

Table 2: Quantitative Data for Biocatalytic Synthesis of 1,12-Dodecanediol

| Parameter | Whole-Cell Biotransformation (E. coli) |

| Substrate | Dodecane and 1-Dodecanol |

| Product Titer | 3.76 g/L[7] |

| Productivity | 55 mg·L−1·h−1[7] |

| Reaction Time | ~72 hours[7] |

| Key Advantages | Environmentally friendly, mild reaction conditions, potential for using renewable feedstocks. |

| Key Disadvantages | Complex process, lower product concentrations compared to chemical synthesis, requires expertise in molecular biology and fermentation. |

Biocatalytic Synthesis Workflow

Caption: Workflow for the biocatalytic synthesis of 1,12-dodecanediol.

Purification and Characterization

High purity of 1,12-dodecanediol is essential for its applications, particularly in polymerization reactions. The primary methods for purification are recrystallization and vacuum distillation.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful purification.

Procedure:

-

Dissolve the crude 1,12-dodecanediol in a minimum amount of a suitable hot solvent (e.g., ethanol, toluene, or an ethanol/water mixture).

-

If the solution is colored, it can be treated with activated charcoal.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Vacuum Distillation

For larger quantities or to remove non-volatile impurities, vacuum distillation is a suitable method.

Procedure:

-

The crude 1,12-dodecanediol is placed in a distillation flask equipped with a magnetic stirrer.

-

The system is connected to a vacuum pump, and the pressure is gradually reduced.

-

The flask is heated, and the fraction distilling at the boiling point of 1,12-dodecanediol at the reduced pressure is collected.

Characterization

The purity and identity of the synthesized 1,12-dodecanediol can be confirmed by various analytical techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the presence of hydroxyl functional groups.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

This technical guide has outlined the primary chemical and biocatalytic methods for the synthesis of 1,12-dodecanediol for research purposes. The choice of synthetic route will depend on factors such as the desired scale of production, available laboratory equipment and expertise, and considerations for environmental impact. The detailed experimental protocols and comparative data provided herein are intended to assist researchers in selecting and implementing the most suitable method for their specific needs, ultimately facilitating the advancement of research and development in fields that utilize this versatile diol.

References

- 1. ruifuchem.com [ruifuchem.com]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of Dodecanediol for Researchers and Drug Development Professionals

Introduction: Dodecanediol, a long-chain aliphatic diol, serves as a versatile building block in various scientific and industrial applications, including polymer synthesis, cosmetics, and as a potential excipient in pharmaceutical formulations.[1] Its twelve-carbon backbone with hydroxyl groups at terminal positions imparts a unique combination of hydrophobicity and reactivity. A thorough understanding of its physical properties, particularly its melting and boiling points, is paramount for its effective utilization in research and development. This technical guide provides an in-depth overview of these properties, details the experimental methodologies for their determination, and presents a logical workflow for the characterization of this compound and related long-chain diols.

Physical Properties of this compound Isomers

The physical properties of this compound can vary depending on the position of the hydroxyl groups. The most common isomer is 1,12-dodecanediol, where the hydroxyl groups are at the terminal ends of the carbon chain. Other isomers, such as 1,2-dodecanediol, exhibit different physical characteristics.

Table 1: Physical Properties of this compound Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |

| 1,12-Dodecanediol | 79 - 84[1][2] | 188 - 190[1] | 12[1] |

| 79 - 81[2] | 324[3] | 1013 hPa (760)[3] | |

| 81.3 | 189 | 12 | |

| 1,2-Dodecanediol | 58 - 62 | 162 - 164 | 10 |

Experimental Protocols for Determining Physical Properties

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a substance. Standard laboratory procedures are employed for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid crystalline substance.[4][5]

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range over which the substance melts is observed and recorded as the melting point.[5]

Apparatus:

-

Capillary tubes (sealed at one end)[4]

-

Thermometer or digital temperature probe

-

Mortar and pestle (for powdering the sample)[5]

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5]

-

Capillary Tube Packing: Introduce the powdered sample into the open end of a capillary tube and tap gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[8]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.[8]

Boiling Point Determination

For high-boiling liquids like this compound, determining the boiling point requires specific techniques to avoid decomposition at atmospheric pressure. Vacuum distillation or the Thiele tube method are commonly employed.[9][10]

This method is suitable for determining the boiling point of high-boiling compounds that may decompose at their atmospheric boiling point.[9][11]

Principle: By reducing the pressure above the liquid, the boiling point is lowered. The temperature at which the liquid boils under a specific, reduced pressure is recorded.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum source and manometer

-

Heating mantle

Procedure:

-

Place the this compound sample in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum source and reduce the pressure to the desired level, measuring it with a manometer.

-

Begin heating the sample gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[11]

A simpler method for determining the boiling point of a small amount of liquid.[9]

Principle: A small sample is heated in a tube along with an inverted capillary. The temperature at which a rapid stream of bubbles emerges and then ceases upon cooling, causing the liquid to be drawn into the capillary, is the boiling point.[10]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or oil bath)

Procedure:

-

Place a small amount of the this compound sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it in the test tube with the sample.

-

Attach the test tube to a thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. When a continuous stream of bubbles emerges from the open end of the capillary, the liquid has reached its boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the sample.[10]

Logical and Experimental Workflows

General Analytical Workflow for this compound Characterization

A systematic approach is necessary for the complete characterization of this compound, from initial synthesis to final product verification.

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Biosynthesis of Long-Chain Diols

Long-chain diols, including this compound, can be produced through biological pathways, particularly in microorganisms. This diagram illustrates a simplified biosynthetic pathway.[12][13][14]

Caption: A simplified representation of the microbial biosynthesis of long-chain diols from alkanes.

Conclusion

The physical properties of this compound, particularly its melting and boiling points, are fundamental parameters for its application in scientific research and industrial processes. This guide has provided a consolidated overview of these properties for common isomers, detailed the standard experimental protocols for their accurate determination, and presented logical workflows for the characterization and biosynthesis of these important molecules. For researchers and professionals in drug development and material science, a precise understanding and measurement of these physical constants are indispensable for ensuring the quality, purity, and performance of this compound-containing products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. phillysim.org [phillysim.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. davjalandhar.com [davjalandhar.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic engineering of Yarrowia lipolytica for enhanced microbial production of medium-chain α, ω-diols from alkanes via CRISPR-Cas9 mediated pathway optimization and P450 alkane monooxygenase overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Dodecanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dodecanediol (specifically 1,12-dodecanediol), a long-chain aliphatic diol used in various industrial applications, including the manufacturing of polyesters, polyurethanes, and as a pharmaceutical intermediate.[1] Understanding its solubility is critical for its application in synthesis, formulation, and biological studies.

Physicochemical Properties of 1,12-Dodecanediol (B52552)

1,12-Dodecanediol is a white crystalline solid with a molecular formula of C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol .[1][2] Its long hydrocarbon chain makes it a predominantly non-polar molecule, but the two terminal hydroxyl groups provide sites for hydrogen bonding, leading to a complex solubility profile.

Solubility of 1,12-Dodecanediol in Various Solvents

Quantitative solubility data for 1,12-dodecanediol in a wide range of organic solvents is not extensively available in the public domain. However, based on its chemical structure and available information, a general solubility profile can be summarized. The following table includes qualitative descriptions from various sources and a quantitative value for water solubility.

| Solvent Classification | Solvent | Solubility | Temperature (°C) |

| Polar Protic | Water | Insoluble (Estimated: 28.81 mg/L)[3] | 25 |

| Alcohol (e.g., Ethanol, Methanol) | Soluble[1][4] | Not Specified | |

| Polar Aprotic | Warm Ether (e.g., Diethyl ether) | Soluble[1][4] | Not Specified |

| Non-Polar | Petroleum Ether | Insoluble[1][4] | Not Specified |

Note: The term "soluble" is qualitative and can vary. For precise applications, experimental determination of solubility is recommended.

The low solubility in water is attributed to the long, hydrophobic 12-carbon chain.[5] Conversely, its solubility in alcohols is due to the ability of the hydroxyl groups to form hydrogen bonds with the solvent molecules. The solubility in warm ether suggests that while it is soluble in moderately polar solvents, heating may be required to overcome the crystal lattice energy of the solid diol.[1][4] Its insolubility in non-polar solvents like petroleum ether indicates that the polarity of the two hydroxyl groups is significant enough to prevent dissolution in purely non-polar media.[1][4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[6] The following protocol is a generalized procedure that can be adapted for determining the solubility of 1,12-dodecanediol in various solvents.

3.1. Materials and Equipment

-

1,12-Dodecanediol (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Quantification instrument (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized)

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of 1,12-dodecanediol to a known volume of the selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. For sparingly soluble compounds, this can range from 24 to 72 hours.[7] It is advisable to determine the optimal equilibration time by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for an adequate period to permit the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter that is compatible with the solvent. The filter should be pre-saturated with the solution to avoid loss of the solute due to adsorption.

-

Quantification:

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC-MS) to determine the concentration of 1,12-dodecanediol.[8][9]

-

-

Data Reporting: Express the solubility in standard units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1,12-dodecanediol.

Caption: Experimental workflow for solubility determination.

Factors Influencing the Solubility of 1,12-Dodecanediol

Several factors can influence the solubility of 1,12-dodecanediol:

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. This should be determined experimentally for specific solvent systems.

-

Solvent Polarity: As indicated by the available data, 1,12-dodecanediol is more soluble in polar solvents that can engage in hydrogen bonding with its hydroxyl groups.

-

Purity of the Solute and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for accurate measurements.[6]

-

pH (in aqueous systems): While 1,12-dodecanediol is not ionizable, its solubility in aqueous systems containing acidic or basic additives could be influenced by changes in the overall properties of the solvent.

This technical guide provides a foundational understanding of the solubility of 1,12-dodecanediol. For critical applications, it is imperative to perform detailed experimental solubility studies in the specific solvent systems of interest.

References

- 1. 1,12-Dodecanediol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,12-dodecane diol, 5675-51-4 [thegoodscentscompany.com]

- 4. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. benchchem.com [benchchem.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Dodecanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanediol, a 12-carbon diol, exists in various isomeric forms that find applications in diverse fields, including the synthesis of polymers, surfactants, and as a precursor in the pharmaceutical industry. A thorough understanding of the spectroscopic properties of these isomers is crucial for their identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, with a focus on the commercially significant 1,12-dodecanediol (B52552) and 1,2-dodecanediol (B74227) isomers. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data of this compound Isomers

The following tables summarize the key spectroscopic data for 1,12-dodecanediol and 1,2-dodecanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers

| Isomer | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 1,12-Dodecanediol | CDCl₃ | 3.64 | t | 4H | HOCH₂ - |

| 1.57 | p | 4H | HOCH₂CH₂ - | ||

| 1.26 | m | 16H | -(CH₂ )₈- | ||

| 1,2-Dodecanediol | CDCl₃ | 3.67 | m | 1H | -CH (OH)- |

| 3.58 | dd | 1H | -CH H(OH) | ||

| 3.42 | dd | 1H | -CH H(OH) | ||

| 1.25-1.45 | m | 18H | -(CH₂ )₉CH₃ | ||

| 0.88 | t | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for 1,12-Dodecanediol

| Isomer | Solvent | Chemical Shift (δ) [ppm] | Assignment |

| 1,12-Dodecanediol | CDCl₃ | 63.0 | HOC H₂- |

| 32.8 | HOCH₂C H₂- | ||

| 29.6 | -(C H₂)ₙ- | ||

| 29.4 | -(C H₂)ₙ- | ||

| 25.7 | HOCH₂CH₂C H₂- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Isomer(s) |

| O-H | Stretching (broad) | 3600-3200 | All |

| C-H | Stretching (alkane) | 2960-2850 | All |

| C-H | Bending (alkane) | 1470-1450 | All |

| C-O | Stretching (primary alcohol) | ~1050 | 1,12-Dodecanediol |

| C-O | Stretching (secondary alcohol) | ~1100 | 1,2-Dodecanediol |

Mass Spectrometry (MS)

Table 4: Key Mass Spectral Data for this compound (Electron Ionization)

| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |

| 1,12-Dodecanediol | 202 (not always observed) | 184 ([M-H₂O]⁺), 166 ([M-2H₂O]⁺), and a series of fragments from alkyl chain cleavage (e.g., 55, 69, 83).[1] |

| 1,2-Dodecanediol | 202 (not always observed) | 171 ([M-CH₂OH]⁺), prominent α-cleavage fragments (e.g., 45, 57, 71, 85). |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common procedure for obtaining NMR spectra of diols is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-600 MHz.

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-150 MHz.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

For solid samples like this compound, several techniques can be employed:

-

Potassium Bromide (KBr) Pellet:

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Nujol Mull:

-

Grind a few milligrams of the solid sample in an agate mortar and pestle.

-

Add a drop or two of Nujol (mineral oil) and continue grinding to create a smooth, thick paste (mull).

-

Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer for analysis. Note that Nujol itself has characteristic C-H absorption bands.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the relatively low volatility of long-chain diols, derivatization is often necessary to improve their chromatographic behavior.

-

Derivatization (Silylation):

-

In a GC vial, mix the this compound sample (or a solution of it) with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2]

-

A common ratio is 80 µL of BSTFA and 20 µL of TMCS for a sample of aliphatic alcohols.[2]

-

Securely cap the vial and heat the mixture at 60°C for 30 minutes.[2]

-

After cooling to room temperature, the derivatized sample can be injected into the GC-MS.[2]

-

-

GC-MS Parameters:

-

GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable for the analysis of silylated alcohols.

-

Inlet Temperature: Typically set around 250-300°C.

-

Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.

-

Oven Temperature Program: A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C) at a rate of 10-15°C/min, and then hold for a few minutes.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Scan Range: A range of m/z 40-550 is generally sufficient to capture the molecular ion and key fragments.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

An In-Depth Technical Guide to the Safe Handling of Dodecanediol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for dodecanediol in a laboratory environment. Adherence to these guidelines is crucial for ensuring the well-being of laboratory personnel and maintaining the integrity of experimental protocols. While 1,12-dodecanediol (B52552) is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper laboratory practices are essential to minimize any potential risks.[1][2]

Chemical and Physical Properties

1,12-Dodecanediol is a white, crystalline solid organic compound.[3][4] It is a long-chain diol with hydroxyl groups at each end of a twelve-carbon chain.[5] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Synonyms | Dodecamethylene glycol, 1,12-Dihydroxydodecane[4][6] |

| CAS Number | 5675-51-4[6] |

| Molecular Formula | C12H26O2[6] |

| Molecular Weight | 202.33 g/mol [6] |

| Appearance | Colorless crystalline solid[3][7] |

| Melting Point | 79-81 °C[8] |

| Boiling Point | 189 °C at 12 mmHg[8] |

| Flash Point | 176.00 °C (closed cup)[8] |

| Solubility | Insoluble in water; soluble in alcohol and warm ether.[9][10] |

| Purity | Typically ≥98%[1][4] |

Hazard Identification and Toxicology

GHS Classification: Not classified as a hazardous substance or mixture.[2][6]

Potential Health Effects:

-

Eye Contact: May cause mild eye irritation with prolonged contact.[1]

-

Skin Contact: May cause mild skin irritation with prolonged contact.[1]

-

Inhalation: Inhalation of dust may irritate the respiratory system.[1]

-

Ingestion: Ingestion is unlikely to be a primary route of exposure in a laboratory setting but could cause gastrointestinal upset.[1]

Toxicological Data: The toxicological properties of 1,12-dodecanediol have not been fully investigated.[3][7] No acute toxicity information is available for this product.[11] It is not known to be carcinogenic, and no components are listed by IARC, ACGIH, NTP, or OSHA as carcinogens.[3][12][13]

Environmental Hazards: This substance is not expected to be hazardous to the environment.[7] Low toxicity has been reported for aquatic organisms, but uncontrolled release should be avoided.[1]

Experimental Protocols: Safe Handling and Storage

Adherence to a strict operational workflow is crucial for minimizing risk and ensuring procedural consistency when handling this compound.

General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Storage

Incompatible Materials

Hazard Control and Personal Protective Equipment

The hierarchy of controls is a systematic approach to minimizing exposure to hazards. The following diagram illustrates this for this compound.

References

- 1. 1,12-Dodecanediol(DCO) MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 2. 1,12-dodecane diol, 5675-51-4 [thegoodscentscompany.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. watson-int.com [watson-int.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 1,12-Dodecanediol 99 5675-51-4 [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. scipoly.com [scipoly.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. merckmillipore.com [merckmillipore.com]

Commercial suppliers of high-purity 1,12-Dodecanediol

An In-depth Technical Guide to High-Purity 1,12-Dodecanediol (B52552) for Researchers and Drug Development Professionals

Introduction

1,12-Dodecanediol (CAS 5675-51-4), also known as dodecamethylene glycol, is a long-chain linear diol with the molecular formula C12H26O2.[1][2] Its structure consists of a twelve-carbon backbone with hydroxyl groups at each terminus. This bifunctional nature makes it a versatile building block in various chemical syntheses.[3] In the pharmaceutical and drug development sectors, high-purity 1,12-dodecanediol is of particular interest due to its utility as a linker, a component in the synthesis of active pharmaceutical ingredients (APIs), and its role in creating drug delivery systems.[3][4][5] Its long hydrocarbon chain imparts hydrophobicity, which can be leveraged to modify the solubility and bioavailability of drug candidates.[5] Furthermore, it serves as a monomer in the production of polyesters and polyurethanes, which have applications in biodegradable and biocompatible materials for controlled drug release.[6][7] This guide provides an in-depth overview of commercially available high-purity 1,12-dodecanediol, its technical specifications, and relevant experimental protocols for its application in research and drug development.

Commercial Suppliers and Specifications

A number of chemical suppliers offer high-purity 1,12-dodecanediol. The quality and specifications of the product can vary between suppliers, so it is crucial for researchers and drug development professionals to select a grade that is appropriate for their specific application. The following table summarizes the specifications of 1,12-dodecanediol from several prominent commercial suppliers.

| Supplier | Purity | Analytical Method | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Chem-Impex | ≥ 98% | Not Specified | 79 - 84 | 188 - 190 (at 12 mmHg) | White powder |

| Ruifu Chemical | ≥ 98.0% | GC | 79.0 - 81.0 | 189 (at 12 mmHg) | Not Specified |

| Santa Cruz Biotechnology | 98% | Not Specified | Not Specified | Not Specified | Not Specified |

| Thermo Scientific Chemicals | ≥ 97.5% | GC | 79 - 83 | Not Specified | Flakes or pellets |

| Sigma-Aldrich | ≥ 97.5% | GC | 79 | 324 (at 1013 hPa) | Crystals |

| TCI America | >99.0% | GC | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The following section details experimental protocols that utilize 1,12-dodecanediol in syntheses relevant to pharmaceutical research and development.

Synthesis of 1,12-Dibromododecane (B1294643)

1,12-Dibromododecane is an organic intermediate that can be synthesized from 1,12-dodecanediol. This protocol describes a one-step bromination reaction.[8]

Materials:

-

1,12-Dodecanediol (0.1 mol)

-

Sodium bromide (26 g, 0.25 mol)

-

Concentrated sulfuric acid (50 mL)

-

Water (30 mL + 100 mL for workup)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water. Allow the solution to cool to room temperature.

-

To the cooled acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (0.25 mol).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, add 100 mL of water to the flask.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.

-

Dry the organic layer with anhydrous calcium chloride for 30 minutes.

-

Purify the crude product by vacuum distillation to obtain 1,12-dibromododecane as a colorless liquid.[8]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a common method for assessing the purity of 1,12-dodecanediol.[6]

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID)

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Typical GC Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp to 280 °C at 15 °C/min

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection: 1 µL of a sample solution (e.g., 1 mg/mL in a suitable solvent like hexane (B92381) or dichloromethane), splitless injection

Quantification: The purity is determined by calculating the area percentage of the 1,12-dodecanediol peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Development

High-purity 1,12-dodecanediol is a valuable molecule in the pharmaceutical industry, primarily for its role in the synthesis of drug delivery systems and as a component of APIs.

Role in Drug Delivery Systems

The terminal hydroxyl groups of 1,12-dodecanediol allow it to be incorporated into polyesters and polyurethanes. These polymers can be designed to be biodegradable and biocompatible, making them suitable for use in controlled-release drug formulations. The long, hydrophobic carbon chain of the diol can also be used to tune the physicochemical properties of the polymer, such as its degradation rate and its affinity for lipophilic drugs.

Use as a Linker and in API Synthesis

In the synthesis of complex APIs, 1,12-dodecanediol can serve as a flexible linker to connect different pharmacophores. Its length and hydrophobicity can influence the overall properties of the resulting molecule, potentially improving its pharmacokinetic profile. By strategically incorporating the 1,12-dodecanediol moiety, researchers can fine-tune the solubility and bioavailability of lipophilic APIs.[5]

Visualizations

Logical Workflow for Supplier Selection

The following diagram illustrates a logical workflow for selecting a commercial supplier of high-purity 1,12-dodecanediol for a specific research or drug development application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. 1,12-Dodecanediol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Page loading... [guidechem.com]

The Bio-Revolution in Specialty Chemicals: A Technical Guide to Dodecanediol Production via Fermentation

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable and environmentally benign chemical manufacturing processes has catalyzed a paradigm shift across industries. Dodecanediol (DDDO), a valuable C12 α,ω-diol, serves as a crucial monomer for high-performance polymers like polyesters and polyurethanes, finding applications in everything from industrial lubricants to personal care products. Traditionally synthesized through energy-intensive chemical routes, the biological production of this compound through fermentation presents a compelling, greener alternative. This technical guide delves into the core principles, experimental methodologies, and quantitative outcomes of microbial this compound synthesis, offering a comprehensive resource for professionals in the field.

Microbial Platforms and Biosynthetic Strategies

The microbial production of this compound primarily revolves around two host organisms: the workhorse of industrial biotechnology, Escherichia coli, and the oleaginous yeast Yarrowia lipolytica. These microorganisms have been metabolically engineered to harbor the necessary enzymatic machinery for the terminal hydroxylation of C12 alkanes or their derivatives.

Two principal biosynthetic strategies have been explored:

-

Whole-Cell Biotransformation: This approach utilizes microbial cells as catalysts to convert an externally supplied precursor, such as n-dodecane or 1-dodecanol (B7769020), into 1,12-dodecanediol (B52552).

-

De Novo Synthesis: A more advanced strategy involves engineering the host's native metabolic pathways to produce this compound directly from simple carbon sources like glucose, eliminating the reliance on expensive alkane feedstocks.

Key Metabolic Pathways and Engineered Enzymes

The enzymatic core of this compound biosynthesis lies in the activity of monooxygenases, particularly those from the Cytochrome P450 family.

The CYP153A Monooxygenase System

A key player in the terminal hydroxylation of alkanes is the CYP153A family of enzymes. Notably, CYP153A from Marinobacter aquaeolei VT8 (CYP153AM.aq) exhibits high regioselectivity for terminal carbons and low overoxidation activity, making it an ideal candidate for this compound production.[1][2][3] The functional expression of this enzyme often requires the co-expression of its redox partners, a ferredoxin and a ferredoxin reductase.

Enhancing Substrate Uptake

The hydrophobicity of long-chain alkanes like dodecane (B42187) poses a significant challenge for microbial uptake. To overcome this, researchers have co-expressed alkane transporters, such as AlkL from Pseudomonas putida GPo1, which facilitates the transport of alkanes across the cell membrane, thereby increasing substrate availability for intracellular enzymes.[1][2][3]

Metabolic Engineering in Yarrowia lipolytica

Yarrowia lipolytica is a promising host due to its innate ability to metabolize hydrophobic substrates. Metabolic engineering efforts in this yeast have focused on:

-

Overexpression of Alkane Hydroxylases: Increasing the expression of genes like ALK1, which encodes an alkane hydroxylase, to boost the initial oxidation step.[4]

-

Blocking Competing Pathways: Deleting genes involved in fatty alcohol and fatty aldehyde oxidation to prevent the degradation of the 1,12-dodecanediol product and channel the metabolic flux towards the desired diol.[4]

Quantitative Production Data

The following tables summarize the key quantitative data from various studies on the microbial production of 1,12-dodecanediol.

| Microorganism | Strain | Strategy | Substrate(s) | Titer (g/L) | Yield | Productivity (mg/L/h) | Fermentation Time (h) | Reference |

| Escherichia coli | Recombinant | Whole-cell biotransformation | Dodecane & 1-Dodecanol | 3.76 | - | 55 | 68 | [1][2][3] |

| Yarrowia lipolytica | Wild Type | De novo | n-Dodecane | 0.00101 | - | - | - | [4] |

| Yarrowia lipolytica | YALI17 (engineered) | De novo | n-Dodecane | 0.293 | 3.4% (mass) | - | - | [4] |

| Yarrowia lipolytica | YALI17 with ALK1 overexpression | De novo | n-Dodecane | 0.647 | - | - | - | [4] |

Experimental Protocols

This section provides a detailed overview of the experimental methodologies employed in the production of this compound.

Strain Construction in E. coli for Biotransformation

-

Gene Sourcing: The CYP153AM.aq operon from Marinobacter aquaeolei VT8 and the alkL gene from Pseudomonas putida GPo1 are synthesized or amplified via PCR.

-

Plasmid Construction: The genes are cloned into suitable expression vectors, often under the control of inducible promoters (e.g., T7 promoter for the CYP153A operon and a rhamnose-inducible promoter for alkL).

-

Transformation: The resulting plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3).

Fed-Batch Fermentation Protocol for E. coli

-

Inoculum Preparation: A single colony of the recombinant E. coli strain is used to inoculate a seed culture in Luria-Bertani (LB) medium, which is grown overnight.

-

Bioreactor Setup: A 5-liter bioreactor containing Terrific Broth (TB) medium is inoculated with the seed culture.

-

Cultivation Parameters: The temperature is maintained at 30°C, pH is controlled at 7.0, and the dissolved oxygen (DO) level is maintained above 40% by adjusting the agitation speed and aeration rate.

-

Induction and Substrate Feeding:

-

When the optical density at 600 nm (OD600) reaches a specific value (e.g., 20), expression of AlkL is induced by adding rhamnose.

-

After a period of induction (e.g., 1.5 hours), a mixture of dodecane and 1-dodecanol is added to the bioreactor to initiate the biotransformation.

-

A continuous feed of glycerol (B35011) and yeast extract is supplied to maintain cell growth and productivity.

-

-

Sampling and Analysis: Samples are taken periodically to measure cell density, substrate consumption, and product formation using Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Engineering in Yarrowia lipolytica using CRISPR-Cas9

-

Target Gene Identification: Genes involved in fatty alcohol and aldehyde oxidation are identified as targets for deletion.

-

gRNA Design: Guide RNAs (gRNAs) are designed to target the selected genes.

-

CRISPR-Cas9 Mediated Deletion: The Cas9 nuclease and the designed gRNAs are introduced into Y. lipolytica to create double-strand breaks at the target loci, leading to gene knockout through non-homologous end joining.

-

Overexpression Cassette Integration: The ALK1 gene is cloned into an integration vector and transformed into the engineered yeast strain for overexpression.

pH-Controlled Biotransformation with Yarrowia lipolytica

-

Culture Conditions: The engineered Y. lipolytica strain is cultivated in a suitable medium containing n-dodecane as the substrate.

-

pH Control: The pH of the fermentation broth is automatically controlled at a setpoint (e.g., 7.0) using automated addition of acid or base. This is crucial as pH shifts can significantly impact enzyme activity and cell viability.

-

Product Extraction and Quantification: At the end of the fermentation, the product is extracted from the broth using an organic solvent (e.g., ethyl acetate) and quantified by GC-MS.

Visualizing the Processes

The following diagrams illustrate the key pathways and workflows involved in the biological production of this compound.

Caption: Whole-cell biotransformation of n-dodecane and 1-dodecanol to 1,12-dodecanediol in engineered E. coli.

Caption: Metabolic engineering strategy in Yarrowia lipolytica for enhanced 1,12-dodecanediol production.

References

- 1. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic engineering of Yarrowia lipolytica for enhanced microbial production of medium-chain α, ω-diols from alkanes via CRISPR-Cas9 mediated pathway optimization and P450 alkane monooxygenase overexpression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1,12-Dodecanediol in Polyester Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,12-Dodecanediol (B52552) is a long-chain aliphatic diol that serves as a valuable building block in the synthesis of a diverse range of polyesters.[1] Its linear and flexible twelve-carbon chain imparts unique properties to the resulting polymers, including high flexibility, hydrophobicity, and often biodegradability. These characteristics make polyesters derived from 1,12-dodecanediol suitable for a variety of applications, from high-performance materials to biomedical devices and drug delivery systems.[1][2] This document provides detailed application notes, experimental protocols, and characterization data for the synthesis of polyesters utilizing 1,12-dodecanediol.

Applications of 1,12-Dodecanediol-Based Polyesters

The incorporation of 1,12-dodecanediol into polyester (B1180765) backbones can significantly influence the material's properties. Key applications include:

-

Biomedical Devices and Drug Delivery: The biodegradability and biocompatibility of certain polyesters synthesized from 1,12-dodecanediol make them promising candidates for use in medical implants, sutures, and controlled-release drug delivery systems.[3][4][5][6] The hydrophobic nature of the long aliphatic chain can be advantageous for encapsulating and delivering hydrophobic drugs.

-

High-Performance Polymers: 1,12-Dodecanediol can be used to synthesize polyesters with excellent mechanical properties, such as high tensile strength and elongation at break, making them suitable for applications in textiles, packaging, and as engineering plastics.[1][7]

-

Elastomers, Coatings, and Adhesives: The flexibility imparted by the dodecamethylene chain makes 1,12-dodecanediol a useful monomer for producing flexible polyesters and polyurethanes used in elastomers, coatings, and adhesives.[1][2]

Data Presentation

The properties of polyesters synthesized from 1,12-dodecanediol can be tailored by the choice of the dicarboxylic acid comonomer. The following tables summarize the properties of various polyesters prepared with 1,12-dodecanediol.

Table 1: Thermal and Molecular Weight Properties of Polyesters Synthesized from 1,12-Dodecanediol and Various Diacids via Melt Polycondensation.

| Diacid Comonomer | Polyester Name | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) |

| Adipic Acid | Poly(dodecylene adipate) | - | 66,360 | - | - | - |

| Suberic Acid | Poly(dodecylene suberate) | - | - | - | - | - |

| Sebacic Acid | Poly(dodecylene sebacate) | - | >60,000 | - | - | - |

| Dodecanedioic Acid | Poly(dodecylene dodecanedioate) | - | >60,000 | - | - | - |

| Terephthalic Acid | Poly(dodecylene terephthalate) | - | 119,700 | - | 124.1 | - |

| 2,5-Thiophenedicarboxylic Acid | Poly(dodecylene thiophenedicarboxylate) | - | 110,700 | - | 103.9 / 94.3 | - |

Table 2: Mechanical Properties of Polyesters Synthesized from 1,12-Dodecanediol via Melt Polycondensation.

| Diacid Comonomer | Polyester Name | Tensile Strength (MPa) | Elongation at Break (%) |

| Octanedioic Acid | Poly(dodecylene octanedioate) | 20.8 | 255 |

| Sebacic Acid | Poly(dodecylene sebacate) | 25.3 | 254 |

Data is representative and can vary based on synthesis conditions and molecular weight.[7]

Experimental Protocols

Two primary methods for synthesizing polyesters from 1,12-dodecanediol are high-temperature melt polycondensation and enzymatic polymerization.

Protocol 1: Two-Stage Melt Polycondensation for Poly(dodecylene dodecanedioate)

This protocol describes the synthesis of a polyester from 1,12-dodecanediol and dodecanedioic acid.

Materials:

-

1,12-Dodecanediol (DD)

-

Dodecanedioic acid (DDA)

-

Catalyst (e.g., titanium(IV) isopropoxide (TIPT) or dibutyltin (B87310) oxide (DBTO))

-

High-purity nitrogen gas

-

Chloroform (B151607) or dichloromethane (B109758) (for purification)

-

Methanol (B129727) (for precipitation)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with a receiving flask.

-

Heating mantle with a temperature controller

-

Vacuum pump

Procedure:

Stage 1: Esterification

-

Monomer Charging: Accurately weigh equimolar amounts of 1,12-dodecanediol and dodecanedioic acid and add them to the reaction flask. A slight excess of the diol (e.g., 1.05:1 molar ratio of diol to diacid) can be used to drive the reaction to completion.

-

Catalyst Addition: Add the catalyst (e.g., 0.1 mol% TIPT relative to the diacid) to the flask.

-

Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of nitrogen throughout this stage.

-

Heating and Reaction: Begin stirring the mixture and gradually heat the flask to 180-200°C. The reaction mixture will become homogeneous.

-

Water Removal: Water will be generated as a byproduct of the esterification reaction and will be collected in the receiving flask. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

-

Temperature Increase and Vacuum Application: Gradually increase the temperature to 220-240°C. Once the desired temperature is reached, slowly apply a high vacuum (e.g., < 1 mbar) to the system.

-

Polymerization: Continue the reaction under high vacuum with stirring for another 4-6 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows. The reaction is complete when the desired viscosity is achieved or bubbling in the mixture ceases.

-

Cooling and Polymer Recovery: Remove the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting polyester can be removed from the flask once solidified.

Purification:

-

Dissolution: Dissolve the crude polymer in a minimal amount of chloroform or dichloromethane.

-

Precipitation: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring. The polyester will precipitate as a white solid.

-

Filtration and Washing: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomers and low molecular weight oligomers.

-

Drying: Dry the purified polyester in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization of 1,12-Dodecanediol and a Divinyl Ester

This protocol utilizes a milder, enzyme-catalyzed approach for polyester synthesis.

Materials:

-

1,12-Dodecanediol

-

A divinyl ester (e.g., divinyl sebacate (B1225510) or divinyl adipate)

-

Immobilized Candida antarctica lipase (B570770) B (CALB), such as Novozym® 435

-

Anhydrous solvent (e.g., toluene (B28343) or diphenyl ether)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Methanol (for precipitation)

Equipment:

-

Schlenk flask or a round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Heating bath or heating mantle with temperature controller

-

Inert gas supply (nitrogen or argon)

-

Vacuum line for drying

Procedure:

-

Monomer and Enzyme Preparation: In a dry Schlenk flask, combine equimolar amounts of 1,12-dodecanediol and the divinyl ester. Add the anhydrous solvent to dissolve the monomers (e.g., to a concentration of 0.5 M). Add the immobilized CALB (typically 5-10% by weight of the total monomers).

-

Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.

-

Reaction: Place the flask in a heating bath set to the desired temperature (typically 60-90°C) and begin stirring. The reaction progress can be monitored by techniques such as GPC to track the increase in molecular weight. The reaction time can vary from 24 to 72 hours depending on the desired molecular weight.

-

Enzyme Removal: After the reaction is complete, cool the mixture to room temperature. The immobilized enzyme can be removed by filtration. The enzyme can often be washed and reused.

-

Polymer Precipitation: Precipitate the polyester by pouring the solution into a large volume of a non-solvent, such as cold methanol, while stirring.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at room temperature until a constant weight is achieved.

Mandatory Visualizations

Caption: General workflow for the synthesis, purification, and characterization of polyesters from 1,12-dodecanediol.

Caption: Detailed workflow for the two-stage melt polycondensation process.

Caption: Workflow for the enzymatic polymerization of 1,12-dodecanediol.

References

- 1. researchgate.net [researchgate.net]

- 2. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic study of Candida antarctica lipase B immobilization using poly(methyl methacrylate) nanoparticles obtained by miniemulsion polymerization as support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. orbi.umons.ac.be [orbi.umons.ac.be]

- 7. researchgate.net [researchgate.net]

Application of 1,12-Dodecanediol as a Monomer in Polyurethane Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a highly versatile class of polymers renowned for their tunable mechanical, thermal, and biocompatible properties, making them ideal for a vast array of applications, including advanced biomedical devices and drug delivery systems. The final properties of a PU are intricately determined by the selection of its constituent monomers: a polyol (soft segment), a diisocyanate, and a chain extender (hard segment). The chain extender, typically a short-chain diol, plays a pivotal role in defining the hard segment domains, which act as physical crosslinks and significantly influence the material's stiffness, thermal stability, and mechanical strength.[1][2]

This document provides detailed application notes and protocols on the utilization of 1,12-Dodecanediol (DOD), a long-chain aliphatic diol, as a chain extender in polyurethane synthesis. The incorporation of DOD's long, flexible twelve-carbon chain into the polyurethane backbone imparts unique properties, such as enhanced flexibility, hydrophobicity, and potentially improved biocompatibility, which are highly desirable for specific applications.[1]

Effects of 1,12-Dodecanediol on Polyurethane Properties